

Application Note: Quantification of Trimethylazanium (Choline) in Biological Fluids by LC-MS/MS

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Compound of Interest

Compound Name: *Trimethylazanium*

Cat. No.: *B1229207*

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Trimethylazanium, commonly known as choline, is an essential nutrient vital for numerous physiological processes, including neurotransmitter synthesis, cell membrane signaling, and lipid transport. Its metabolism is intricately linked with the gut microbiome and cardiovascular health. Accurate quantification of choline and its metabolites in biological fluids is crucial for understanding its role in health and disease, and for the development of novel therapeutics. This application note provides a detailed protocol for the sensitive and specific quantification of **trimethylazanium** in biological matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Experimental Protocols

This section details the methodologies for sample preparation and LC-MS/MS analysis for the quantification of **trimethylazanium** in plasma and urine.

Sample Preparation

A simple and efficient protein precipitation method is employed for the extraction of **trimethylazanium** from biological fluids.

Materials:

- Biological fluid (e.g., human plasma, urine)
- Acetonitrile (ACN), LC-MS grade
- Methanol (MeOH), LC-MS grade
- Water with 0.1% formic acid, LC-MS grade
- **Trimethylazanium** (Choline) chloride standard
- **Trimethylazanium-d9** (Choline-d9) chloride internal standard (IS)
- Microcentrifuge tubes (1.5 mL)
- Pipettes and tips
- Vortex mixer
- Centrifuge

Procedure for Plasma:

- Thaw plasma samples on ice.
- In a 1.5 mL microcentrifuge tube, add 100 μ L of plasma.
- Add 10 μ L of internal standard working solution (e.g., 1 μ g/mL of Choline-d9 in 50% MeOH).
- Add 400 μ L of ice-cold acetonitrile to precipitate proteins.
- Vortex the mixture for 1 minute.
- Centrifuge at 14,000 x g for 10 minutes at 4°C.
- Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

- Reconstitute the residue in 100 μ L of the initial mobile phase (e.g., 95% Acetonitrile with 0.1% formic acid).
- Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

Procedure for Urine:

- Thaw urine samples on ice.
- Centrifuge the urine sample at 2,000 \times g for 5 minutes to remove particulate matter.
- In a 1.5 mL microcentrifuge tube, dilute 50 μ L of the urine supernatant 1:10 with LC-MS grade water.
- Add 10 μ L of the internal standard working solution.
- Vortex the mixture for 30 seconds.
- Transfer the diluted sample to an autosampler vial for analysis.

LC-MS/MS Analysis

Hydrophilic Interaction Liquid Chromatography (HILIC) is utilized for the separation of the polar **trimethylazanium** molecule, followed by detection using a tandem mass spectrometer.

Instrumentation:

- High-Performance Liquid Chromatography (HPLC) system
- Tandem Mass Spectrometer (e.g., QTRAP® system)
- HILIC column (e.g., Phenomenex Luna HILIC, 2.0 x 100 mm, 3 μ m)

LC Conditions:

Parameter	Value
Column	Phenomenex Luna HILIC, 2.0 x 100 mm, 3 μ m
Mobile Phase A	10 mM Ammonium Formate in Water with 0.1% Formic Acid
Mobile Phase B	Acetonitrile with 0.1% Formic Acid
Gradient	95% B to 50% B over 5 min, hold at 50% B for 2 min, return to 95% B and equilibrate for 3 min
Flow Rate	0.4 mL/min
Column Temperature	40°C
Injection Volume	5 μ L

MS/MS Conditions:

Parameter	Value
Ionization Mode	Electrospray Ionization (ESI), Positive
Scan Type	Multiple Reaction Monitoring (MRM)
Curtain Gas	30 psi
IonSpray Voltage	5500 V
Temperature	500°C
Nebulizer Gas (GS1)	50 psi
Heater Gas (GS2)	50 psi

MRM Transitions:

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (eV)
Trimethylazanium	104.1	60.1	35
Trimethylazanium-d9 (IS)	113.1	69.1	35

Data Presentation

The following tables summarize the quantitative performance of the described LC-MS/MS method for the analysis of **trimethylazanium**.

Table 1: Method Validation Summary

This table presents the key validation parameters for the quantification of **trimethylazanium** in human plasma.

Parameter	Result
Linearity (r^2)	> 0.995
Calibration Range	0.1 - 50 μ M
Lower Limit of Quantification (LLOQ)	0.1 μ M
Intra-day Precision (%CV)	< 10%
Inter-day Precision (%CV)	< 15%
Accuracy (%RE)	\pm 15%
Recovery	90% - 110%

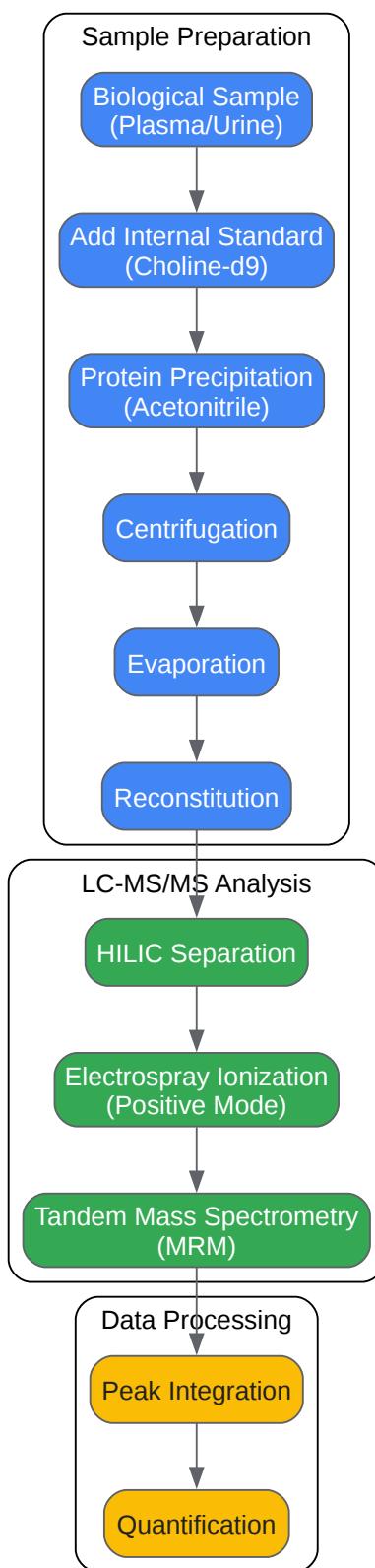
Table 2: Typical Concentrations in Biological Fluids

This table provides a reference for the expected concentration ranges of **trimethylazanium** in healthy individuals.

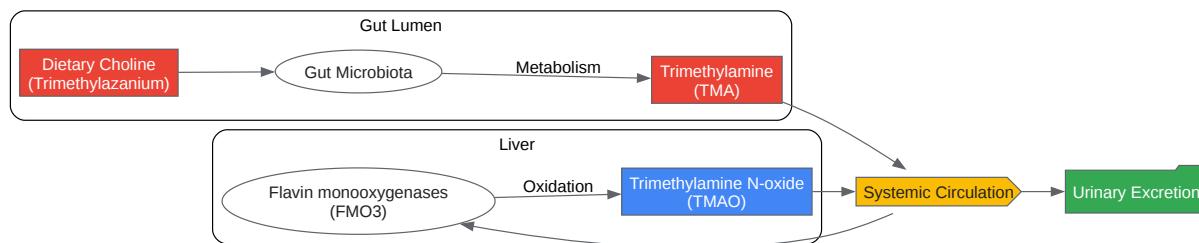
Biological Fluid	Concentration Range (μM)
Human Plasma	7 - 15
Human Urine	50 - 500

Mandatory Visualization

The following diagrams illustrate the experimental workflow and a relevant biological pathway involving **trimethylazanium**.

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Caption: Experimental workflow for **trimethylazanium** quantification.



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